5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
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Description
5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14N2O2S4 and its molecular weight is 370.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of this compound’s structure, have been studied for their potential biological activity . They have been found to interact with a variety of targets, leading to diverse biological effects such as anti-inflammatory, antimicrobial, and antihypertensive properties .
Mode of Action
For instance, some thiophene-based drugs like suprofen act as nonsteroidal anti-inflammatory drugs, while others like articaine act as voltage-gated sodium channel blockers .
Biochemical Pathways
It’s known that thiophene and thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, and antihypertensive effects .
Properties
IUPAC Name |
5-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S4/c1-9-5-6-13(20-9)22(17,18)15-8-12-10(2)16-14(21-12)11-4-3-7-19-11/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTBZPQKWUQGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.